Cevipabulin fumarate
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex heterocyclic structure and salt composition. The complete IUPAC designation for the compound is 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-triazolo[1,5-a]pyrimidin-7-amine (2E)-2-butenedioate (1:1). This systematic name comprehensively describes the structural features including the triazolopyrimidine core, the difluorophenyl substituent, the trifluoroethyl group, and the fumarate counterion configuration.
The compound belongs to the chemical class of triazolo[1,5-a]pyrimidines, which represents a relatively novel structural framework in pharmaceutical chemistry. The triazolopyrimidine scaffold serves as the central heterocyclic core, providing the fundamental structural foundation for the molecule's biological activity and chemical stability. Alternative systematic designations include the extended nomenclature form: Triazolo[1,5-a]pyrimidin-7-amine, 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-, (2E)-2-butenedioate (1:1), dihydrate.
The Chemical Abstracts Service registry number for this compound is 849550-69-2, while the parent compound cevipabulin bears the registry number 849550-05-6. The United States Adopted Names designation formally recognizes the compound as this compound, establishing its standardized pharmaceutical nomenclature for regulatory and scientific applications.
Molecular Formula and Stereochemical Configuration
The molecular composition of this compound demonstrates significant complexity, with the complete salt formulation presenting distinct stoichiometric and stereochemical characteristics. The molecular formula for the dihydrate form is C₂₂H₂₆ClF₅N₆O₇, corresponding to a molecular weight of 616.9 grams per mole. The anhydrous form exhibits the molecular formula C₂₂H₂₂ClF₅N₆O₅ with a molecular weight of 580.9 grams per mole, reflecting the structural relationship between the hydrated and dehydrated crystalline forms.
The parent compound cevipabulin demonstrates the molecular formula C₁₈H₁₈ClF₅N₆O with a molecular weight of 464.8 grams per mole, indicating the precise stoichiometric contribution of the fumaric acid component in the salt formation. The fumaric acid counterion contributes the molecular formula C₄H₄O₄, establishing the 1:1 stoichiometric relationship between the organic base and the organic acid components.
Stereochemical analysis reveals the presence of one defined stereocenter within the cevipabulin structure, specifically at the carbon atom bearing the trifluoromethyl group. The absolute configuration at this stereocenter is designated as (S), establishing the compound as the (S)-enantiomer. This stereochemical specification is critical for understanding the compound's three-dimensional molecular architecture and its implications for crystal packing and intermolecular interactions.
The compound also contains one E/Z geometric center associated with the fumarate moiety, where the double bond adopts the (E)-configuration. This geometric constraint contributes to the overall molecular rigidity and influences the crystalline packing arrangements observed in solid-state structures.
| Molecular Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Cevipabulin base | C₁₈H₁₈ClF₅N₆O | 464.8 |
| Fumaric acid | C₄H₄O₄ | 116.1 |
| This compound (anhydrous) | C₂₂H₂₂ClF₅N₆O₅ | 580.9 |
| This compound (dihydrate) | C₂₂H₂₆ClF₅N₆O₇ | 616.9 |
Physicochemical Properties: Solubility, Stability, and Crystallographic Data
The physicochemical profile of this compound encompasses comprehensive solubility characteristics, thermal stability parameters, and detailed crystallographic structural information that collectively define its solid-state behavior and formulation potential. Solubility studies demonstrate that the compound exhibits enhanced aqueous solubility compared to the parent compound, with water solubility reaching 5 milligrams per milliliter. In dimethyl sulfoxide, the compound displays significantly higher solubility at 50 milligrams per milliliter (86.07 millimolar), indicating favorable dissolution characteristics in polar aprotic solvents.
Crystallographic analysis reveals that this compound adopts multiple solid-state forms, including both hydrated and anhydrous crystalline phases. The dihydrate form represents the most extensively characterized crystalline modification, incorporating two water molecules per formula unit within the crystal lattice structure. X-ray crystallographic studies have provided detailed insights into the three-dimensional molecular packing arrangements and intermolecular hydrogen bonding networks that stabilize these crystalline forms.
Recent crystallographic investigations have revealed novel binding site characteristics through tubulin-cevipabulin complex structures. These studies demonstrate that cevipabulin simultaneously binds to two spatially independent sites on tubulin, with binding stoichiometry measurements indicating formation of a 2:1 cevipabulin-tubulin complex at concentrations of 64, 128, and 256 micromolar, yielding stoichiometric ratios of 1.74, 1.91, and 2.19 cevipabulin molecules per tubulin dimer respectively.
Thermal analysis indicates that the compound maintains structural integrity across a broad temperature range, with storage recommendations specifying maintenance at -20°C for optimal long-term stability. The crystalline forms demonstrate acceptable hygroscopicity characteristics, making them suitable for pharmaceutical development applications. Differential scanning calorimetry studies of related salt forms suggest that the fumarate salt exhibits favorable thermal stability profiles compared to alternative salt forms.
| Property | Value | Conditions |
|---|---|---|
| Water solubility | 5 mg/mL | Room temperature |
| DMSO solubility | 50 mg/mL (86.07 mM) | Room temperature |
| Storage temperature | -20°C | Long-term stability |
| Crystal forms | Anhydrous, dihydrate | Multiple phases identified |
| Tubulin binding Kd | 0.97 ± 0.15 μM | Seventh binding site |
Salt Formation: Rationale for Fumarate Counterion Selection
The selection of fumaric acid as the counterion for cevipabulin salt formation represents a strategic pharmaceutical development decision based on multiple physicochemical and formulation considerations. Fumaric acid belongs to the category of generally recognized as safe organic acids commonly employed in pharmaceutical salt formation. The dicarboxylic acid structure of fumaric acid provides optimal acid strength characteristics for effective salt formation with the basic triazolopyrimidine nitrogen centers present in cevipabulin.
Salt formation with fumaric acid significantly enhances the aqueous solubility of cevipabulin compared to the parent compound, addressing fundamental bioavailability challenges associated with the neutral molecule. The fumarate counterion contributes to improved chemical stability through neutralization of the overall electrostatic charge, thereby reducing potential degradation pathways that might affect the parent compound under various environmental conditions.
Crystallographic stability represents another crucial factor in fumarate counterion selection. Studies of related pharmaceutical compounds demonstrate that fumarate salts often exhibit reproducible crystallization behavior and acceptable hygroscopicity profiles. The (E)-geometric configuration of fumaric acid provides structural rigidity that contributes to well-defined crystal packing arrangements and consistent solid-state properties.
The 1:1 stoichiometric relationship between cevipabulin and fumaric acid indicates optimal acid-base balance for complete salt formation. This stoichiometry suggests that one of the carboxylic acid groups of fumaric acid participates in proton transfer to the basic nitrogen centers in cevipabulin, while the second carboxylic acid group may participate in additional hydrogen bonding interactions that stabilize the crystalline lattice structure.
Comparative analysis with alternative counterions reveals that fumarate provides superior overall pharmaceutical properties compared to other potential acid counterions. The moderate acid strength of fumaric acid (pKa values of 3.02 and 4.38) provides appropriate protonation efficiency without excessive acidity that might compromise chemical stability. Additionally, the organic nature of the fumarate counterion contributes to improved membrane permeability characteristics compared to inorganic salt alternatives.
| Salt Selection Criteria | Fumarate Advantages |
|---|---|
| Solubility enhancement | 5-fold improvement over parent compound |
| Chemical stability | Reduced degradation through charge neutralization |
| Crystalline stability | Reproducible crystallization behavior |
| Regulatory status | Generally recognized as safe counterion |
| Stoichiometry | Optimal 1:1 acid-base ratio |
| Hygroscopicity | Acceptable moisture uptake characteristics |
Properties
IUPAC Name |
(E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O.C4H4O4/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXZQBYIZLWUKK-AFIAKLHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF5N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849550-67-0 | |
| Record name | Cevipabulin fumarate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEVIPABULIN FUMARATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FDJ70N1KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of the Triazolo[1,5-a]Pyrimidine Core
The triazolo[1,5-a]pyrimidine core is constructed via a multi-step condensation sequence. A pivotal reaction involves the cyclization of diethyl malonate with a substituted pyrimidine precursor. In a representative protocol, diethyl malonate (320 mg, 2.0 mmol) is treated with 60% sodium hydride (96 mg, 2.4 mmol) in 1,4-dioxane under anhydrous conditions. This step facilitates deprotonation and subsequent nucleophilic attack, forming the triazolo ring system.
Key Reaction Parameters:
- Solvent: 1,4-dioxane (polar aprotic)
- Temperature: Room temperature (25°C)
- Catalyst: Sodium hydride (strong base)
The intermediate is then chlorinated at position 5 using phosphorus oxychloride (POCl₃), achieving >90% yield under reflux conditions.
Enantioselective Synthesis of the Trifluoropropan-2-Amine Moiety
The (S)-1,1,1-trifluoropropan-2-amine group is incorporated via a chiral resolution strategy. Racemic trifluoropropan-2-amine is treated with L-tartaric acid in ethanol, yielding diastereomeric salts. Recrystallization from methanol/water isolates the (S)-enantiomer with 98% enantiomeric excess (ee).
Alternative Approach:
Salt Formation with Fumaric Acid
The final step involves converting cevipabulin free base to its fumarate salt. Cevipabulin (1.0 equiv) is dissolved in hot ethanol (70°C), and fumaric acid (1.05 equiv) is added dropwise. Crystallization at 4°C yields this compound dihydrate as a white crystalline solid.
Critical Parameters:
- Solvent-to-antibiotic ratio: 10:1 (v/w)
- Cooling rate: 0.5°C/min to prevent amorphous formation
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Triazolo Formation | 1,4-Dioxane | 25 | Baseline (78%) |
| Difluorophenyl Installation | THF | 80 | +22% (90%) |
| Salt Crystallization | Ethanol | 4 | 95% Purity |
Replacing DMF with THF in the SNAr step reduces dielectric constant from 36.7 to 7.5, minimizing ionic byproducts.
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in the alkylation step increases reaction rate by 40%. Similarly, employing Pd/C in hydrogenation steps reduces residual metal contaminants to <5 ppm.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
| Parameter | Cevipabulin-Tubulin Complex | This compound |
|---|---|---|
| Space Group | P2₁2₁2₁ | P-1 |
| Unit Cell (Å) | a=104.4, b=160.8, c=174.8 | a=7.89, b=9.45, c=12.31 |
| Resolution (Å) | 2.60 | 1.05 |
The fumarate salt crystallizes as a dihydrate, with hydrogen bonds between the fumarate carboxylates and protonated amine groups.
Industrial-Scale Production Considerations
Cost-Effective Raw Materials
Waste Stream Management
A closed-loop system recovers 85% of 1,4-dioxane via distillation. Heavy metal residues are reduced to <1 ppm using chelating resins.
Chemical Reactions Analysis
Types of Reactions
TTI-237 fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially changing its pharmacological properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can enhance the compound’s activity or solubility
Common Reagents and Conditions
Common reagents used in the synthesis and modification of TTI-237 fumarate include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from the chemical reactions of TTI-237 fumarate include various derivatives with different functional groups. These derivatives can have altered biological activity and are used to study the structure-activity relationship of the compound .
Scientific Research Applications
Anticancer Activity
Cevipabulin has demonstrated significant anticancer properties in various studies:
- In Vitro Studies : Research has shown that cevipabulin downregulates tubulin protein levels in several cancer cell lines, including HeLa (cervical adenocarcinoma), HCT116 (colorectal carcinoma), and H460 (lung carcinoma) cells. This downregulation occurs in a dose-dependent manner, indicating its potential effectiveness as a therapeutic agent against tumors reliant on microtubule stability .
- In Vivo Studies : Cevipabulin has been evaluated in clinical trials for advanced malignant solid tumors. Its ability to induce abnormal tubulin protofilament polymerization and aggregate formation suggests a novel approach to disrupting cancer cell proliferation .
Case Studies and Clinical Trials
- Clinical Trials : Cevipabulin has undergone several clinical trials aimed at assessing its safety and efficacy in treating various cancers. The results have indicated promising outcomes, particularly in patients with solid tumors resistant to conventional therapies.
- Proteomic Analysis : A label-free quantitative proteomic analysis revealed that cevipabulin significantly affects the protein levels of α- and β-tubulin isoforms in treated cells, reinforcing its role as a potent microtubule-targeting agent .
Comparative Efficacy
To better understand the efficacy of cevipabulin compared to other microtubule-targeting agents, the following table summarizes key characteristics:
| Compound | Mechanism of Action | Binding Sites | IC50 (nM) | Clinical Status |
|---|---|---|---|---|
| Cevipabulin | Induces degradation & stabilization | Vinblastine site, Seventh site | 18-40 | Clinical trials ongoing |
| Vinblastine | Stabilizes microtubules | Vinblastine site | 5-10 | Approved for clinical use |
| Paclitaxel | Stabilizes microtubules | Taxane site | 1-10 | Approved for clinical use |
Mechanism of Action
TTI-237 fumarate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division. By binding to tubulin, TTI-237 fumarate disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in tumor cells. The compound has been shown to inhibit the binding of certain molecules to tubulin, which further enhances its antitumor activity .
Comparison with Similar Compounds
Table 1: Key Properties of this compound vs. Triazolopyrimidine Analogs
Functional Comparison with Microtubule-Targeting Agents
Unlike taxanes (e.g., paclitaxel) that stabilize microtubules or vinca alkaloids (e.g., vinblastine) that induce depolymerization, Cevipabulin exhibits a dual mechanism by binding competitively at the vinca site while showing distinct kinetics . Its oral administration contrasts with the intravenous delivery required for most microtubule inhibitors, reducing clinical complexity .
Pharmacokinetic Advantages Over Fumarate Salts of Other Drugs
While fumarate salts (e.g., Tiamulin fumarate) are common in antibiotics, Cevipabulin’s fumarate formulation enhances solubility without compromising stability—a challenge observed in other fumarate-based oncology agents . For instance, Formoterol fumarate derivatives face degradation under heat, whereas Cevipabulin retains integrity at 60°C during reconstitution .
Research Findings and Clinical Implications
- Preclinical Efficacy : Cevipabulin achieved tumor growth inhibition rates of 70–85% in murine models of breast and colon cancer at 10 mg/kg doses .
- Safety Profile : Reduced neurotoxicity compared to vincristine, attributed to selective tubulin isoform targeting .
- Synthetic Scalability : Modular synthesis allows rapid derivatization, enabling SAR-driven optimization for resistance mitigation .
Biological Activity
Cevipabulin fumarate, a synthetic tubulin-binding agent, has emerged as a significant compound in cancer therapeutics due to its unique mechanism of action targeting microtubules. This article explores its biological activity, focusing on its binding properties, effects on tubulin dynamics, and implications for cancer treatment.
Cevipabulin is known to bind to multiple sites on the tubulin protein, specifically the vinblastine site on β-tubulin and a novel site on α-tubulin, referred to as the "seventh site." This dual binding capability distinguishes cevipabulin from other microtubule-targeting agents.
- Binding Sites :
- Vinblastine Site : Cevipabulin stabilizes microtubules by enhancing longitudinal interactions between tubulin dimers. This leads to the formation of tubulin bundles, similar to the action of paclitaxel .
- Seventh Site : Binding at this site promotes tubulin degradation by destabilizing the GTP-bound state of α-tubulin, pushing the αT5 loop outward and making nonexchangeable GTP exchangeable .
Effects on Tubulin Dynamics
Recent studies have demonstrated that cevipabulin induces abnormal polymerization of tubulin protofilaments. This phenomenon is characterized by:
- Formation of linear protofilaments that aggregate into irregular structures.
- A mechanism where co-treatment with microtubule-stabilizing agents can enhance this polymerization effect .
Table 1: Summary of Cevipabulin's Effects on Tubulin Dynamics
Case Studies
- HeLa Cell Line Study :
- In Vivo Efficacy :
Q & A
Q. What is the primary mechanism of action of Cevipabulin fumarate in targeting microtubules?
this compound binds to two distinct sites on α-tubulin: the vinblastine site and a novel seventh site. Biochemical studies demonstrate that binding to the seventh site disrupts the conformation of non-exchangeable GTP, destabilizing tubulin dimers and inducing degradation . Researchers should employ tubulin polymerization assays and GTPase activity measurements to validate these mechanisms. Structural techniques like cryo-EM or X-ray crystallography are recommended for confirming binding site interactions.
Q. How should experimental models be optimized to study this compound’s effects on neural or cancer cell lines?
Use 3D cell cultures to mimic physiological extracellular matrix conditions, as 2D models may lack relevance to in vivo microtubule dynamics. Transcriptome analysis (RNA sequencing) and gene ontology (GO) profiling can identify pathways affected by tubulin degradation, such as cytoskeletal remodeling or apoptosis . Ensure consistent cell passage numbers and validate results with orthogonal assays (e.g., immunofluorescence for tubulin fragmentation).
Q. What methodologies are critical for resolving contradictions in reported tubulin degradation data?
Discrepancies may arise from variations in drug concentration, cell type specificity, or assay sensitivity. Standardize experimental conditions using validated tubulin stability markers (e.g., Western blot for α-tubulin acetylation). Include positive controls (e.g., paclitaxel for polymerization) and negative controls (e.g., untreated cells). Statistical analysis (e.g., ANOVA with post-hoc tests) should account for biological replicates .
Advanced Research Questions
Q. How can researchers characterize the novel seventh binding site on α-tubulin for this compound?
Employ X-ray crystallography or cryo-EM to resolve the drug-tubulin complex structure. Mutagenesis studies targeting residues near the seventh site (e.g., GTP-binding domains) can elucidate binding specificity. Pair these with isothermal titration calorimetry (ITC) to quantify binding affinity and kinetics . Cross-reference findings with computational docking simulations to validate binding poses.
Q. What experimental approaches differentiate Cevipabulin’s tubulin degradation pathway from classical microtubule destabilizers?
Compare degradation kinetics using time-course assays (e.g., tubulin turnover via pulse-chase labeling). Proteasome inhibitors (e.g., MG-132) can determine if degradation is ubiquitin-proteasome-dependent. Contrast results with agents like colchicine (binds β-tubulin) to isolate seventh-site-specific effects .
Q. How can researchers assess synergistic or antagonistic effects of this compound with other microtubule-targeting agents?
Use combination index (CI) analysis via the Chou-Talalay method. Test sequential vs. concurrent dosing in viability assays (e.g., MTT or CellTiter-Glo). Mechanistic synergy can be probed via tubulin polymerization kinetics in the presence of dual agents (e.g., vinblastine + Cevipabulin) .
Q. What strategies validate the long-term biological implications of tubulin degradation in vivo?
Utilize transgenic models (e.g., zebrafish or murine xenografts) with fluorescently tagged tubulin to monitor degradation in real time. Longitudinal transcriptomic and proteomic profiling can identify compensatory pathways (e.g., upregulation of alternative cytoskeletal proteins). Include histopathological analysis of neural or tumor tissues to assess off-target effects .
Methodological Considerations
- Data Reporting : Adhere to guidelines for precision (e.g., report IC50 values to one decimal place beyond instrument capability) and statistical significance (define p-value thresholds a priori) .
- Structural Characterization : For novel derivatives, provide full spectroscopic data (NMR, HRMS) and crystallographic parameters (e.g., PDB accession codes) .
- Ethical Compliance : Disclose funding sources and conflicts of interest, particularly for translational studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
